6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline
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Overview
Description
6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline is a quinazoline derivative known for its unique chemical structure and potential applications in various fields. Quinazoline derivatives are well-known for their biological and pharmaceutical activities, making them valuable in drug research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline typically involves the reaction of 6-methoxy-4-methylquinazoline with 2-phenylethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced quinazoline derivatives
Substitution: Functionalized quinazoline derivatives
Scientific Research Applications
6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases or other signaling proteins involved in cell proliferation and survival, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline
- 6-Methoxy-2-pyridinecarboxaldehyde
- 2-Methoxy-4-[(4-methoxyphenylimino)methyl]phenol
Uniqueness
6-Methoxy-4-methyl-2-[(2-phenylethyl)sulfanyl]quinazoline is unique due to its specific substitution pattern and the presence of the phenylethylsulfanyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other quinazoline derivatives.
Properties
IUPAC Name |
6-methoxy-4-methyl-2-(2-phenylethylsulfanyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-16-12-15(21-2)8-9-17(16)20-18(19-13)22-11-10-14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNJQOQQKDGZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)SCCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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